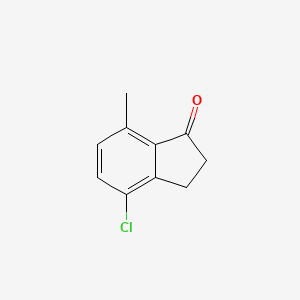

4-chloro-7-methyl-2,3-dihydroinden-1-one

Description

4-Chloro-7-methyl-2,3-dihydroinden-1-one is a bicyclic ketone derivative with a fused benzene and cyclopentane ring system. The compound features a chlorine substituent at the 4-position and a methyl group at the 7-position of the indenone scaffold. This structural motif is critical for its physicochemical properties and biological interactions. For instance, 7-chloro-2,3-dihydroinden-1-one (CAS 34911-25-6) has a molecular weight of 166.6 g/mol, a melting point of 98°C, and a predicted boiling point of 288.2°C . Substitutions at the 4- and 7-positions are known to influence electronic and steric properties, affecting reactivity and binding to biological targets.

Properties

IUPAC Name |

4-chloro-7-methyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO/c1-6-2-4-8(11)7-3-5-9(12)10(6)7/h2,4H,3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGWVYVCKNJCQOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9063792 | |

| Record name | 1H-Inden-1-one, 4-chloro-2,3-dihydro-7-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5333-90-4 | |

| Record name | 4-Chloro-2,3-dihydro-7-methyl-1H-inden-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5333-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Inden-1-one, 4-chloro-2,3-dihydro-7-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005333904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-7-methyl-1-indanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25204 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-7-methyl-1-indanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2358 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Inden-1-one, 4-chloro-2,3-dihydro-7-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Inden-1-one, 4-chloro-2,3-dihydro-7-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-CHLORO-7-METHYL-1-INDANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8LQ379GET | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-7-methyl-2,3-dihydroinden-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-chloro-7-methylindan with an appropriate acylating agent. This reaction typically requires the presence of a Lewis acid catalyst, such as aluminum chloride, and is carried out under anhydrous conditions .

Another method involves the cyclization of a suitable precursor, such as 4-chloro-7-methylphenylacetic acid, under acidic conditions. This reaction can be facilitated by using strong acids like sulfuric acid or polyphosphoric acid .

Industrial Production Methods

Industrial production of this compound often involves large-scale Friedel-Crafts acylation reactions. The process is optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-chloro-7-methyl-2,3-dihydroinden-1-one undergoes various chemical reactions, including:

Reduction: Reduction of this compound can yield alcohols or hydrocarbons, depending on the reducing agent used.

Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: this compound carboxylic acid.

Reduction: 4-Chloro-7-methyl-1-indanol.

Substitution: 4-Methoxy-7-methyl-1-indanone.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-chloro-7-methyl-2,3-dihydroinden-1-one is primarily attributed to its ability to interact with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit cyclooxygenase enzymes, resulting in reduced inflammation . Additionally, its structural similarity to other bioactive indanone derivatives suggests potential interactions with neurotransmitter receptors, which could be beneficial in treating neurological disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Physicochemical Properties

The table below compares 4-chloro-7-methyl-2,3-dihydroinden-1-one with analogs differing in substituent type, position, or ring modifications:

Key Observations:

- Halogen Position: Chlorine at the 4-position (vs.

- Methyl vs. Methoxy: Methyl groups (e.g., 7-CH₃) increase hydrophobicity compared to methoxy (7-OCH₃), which could influence membrane permeability .

Biological Activity

4-Chloro-7-methyl-2,3-dihydroinden-1-one is a chemical compound belonging to the class of 1-indanones, characterized by its unique bicyclic structure. This compound has garnered attention for its potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. This article examines the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H9ClO. The presence of a chlorine atom at the 4th position and a methyl group at the 7th position distinguishes this compound from other indanone derivatives. This structural configuration influences its biological activity significantly.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Friedel-Crafts Acylation : Involves acylating 4-chloro-7-methylindan with an acylating agent in the presence of a Lewis acid catalyst.

- Cyclization : Cyclization of precursors such as 4-chloro-7-methylphenylacetic acid under acidic conditions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. It appears to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of specific signaling pathways.

The mechanism of action involves the inhibition of specific enzymes or receptors related to inflammation and cancer progression. For instance, by inhibiting COX enzymes, it reduces the production of pro-inflammatory mediators.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

-

Case Study on Inflammation :

- Objective : To evaluate the anti-inflammatory effects in vivo.

- Method : Administered to animal models with induced inflammation.

- Results : Significant reduction in edema and inflammatory markers was observed.

-

Case Study on Antimicrobial Effects :

- Objective : To assess antimicrobial efficacy against resistant strains.

- Method : Tested against clinical isolates.

- Results : Showed promising results against multi-drug resistant strains.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.